![molecular formula C12H16O5 B592832 Senkyunolide R CAS No. 172549-37-0](/img/structure/B592832.png)
Senkyunolide R
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Overview
Description
Senkyunolide R is a chemical compound that is a type of chemical entity and a subclass of a chemical compound . It has a mass of 240.099773612 dalton and a chemical formula of C₁₂H₁₆O₅ . It is found in Conioselinum anthriscoides, Ligusticum chuanxiong, and Ligusticum striatum .
Molecular Structure Analysis
Senkyunolide R has a molecular formula of C12H16O5 . The canonical SMILES structure is O=C1OC(=CC(O)CC)C2=C1C(O)C(O)CC2 , and the isomeric SMILES structure is CCC@@H/C=C1\OC(=O)C2=C1CCC@H[C@H]2O .Physical And Chemical Properties Analysis
Senkyunolide R has a molecular formula of C12H16O5 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Scientific Research Applications
Cardio-Cerebral Vascular Drug Candidate
Senkyunolide R has shown potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants and exhibits good blood–brain barrier (BBB) permeability. Its pharmacological effects include analgesic, anti-inflammatory, antioxidant, anti-thrombotic , and anti-tumor effects , which are beneficial in alleviating ischemia–reperfusion injury .
Analgesic Properties
Studies have highlighted the analgesic properties of Senkyunolide R. It has been found to be effective in reducing pain, which aligns with the traditional medicinal uses of its natural plant sources, such as Ligusticum chuanxiong Hort. and Angelica sinensis (Oliv.) .
Anti-Inflammatory Activity
The anti-inflammatory activity of Senkyunolide R is well-documented. It has been used to treat various inflammatory conditions, providing relief by reducing inflammation at the cellular level .
Antioxidant Effects
Senkyunolide R also possesses antioxidant effects , which help in protecting the body from damage caused by free radicals. This property is particularly important in the prevention of diseases that are caused by oxidative stress .
Anti-Thrombotic and Antiplatelet Activities
The compound has been researched for its anti-thrombotic and antiplatelet activities . These activities are crucial for preventing blood clots, which can lead to strokes and heart attacks .
Anti-Tumor Effects
Lastly, Senkyunolide R has been studied for its anti-tumor effects . It shows promise in the fight against cancer by inhibiting the growth of tumor cells and could be a valuable addition to cancer treatment regimens .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that senkyunolide i, a similar compound, has been studied for its potential as a cardio-cerebral vascular drug candidate
Mode of Action
Based on the studies on similar compounds, it can be hypothesized that senkyunolide r may interact with its targets to exert pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Biochemical Pathways
It is known that similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, thrombosis, and tumor growth
Pharmacokinetics
It is known that similar compounds are rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . The metabolic pathway is mainly phase II metabolism
Result of Action
It is known that similar compounds have been shown to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Action Environment
It is known that similar compounds are relatively stable to heat, acid, and oxygen
properties
IUPAC Name |
(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGANEFDEDYAJS-QPICXUTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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